6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, a propionyl group, and a pyrazolyl group attached to a quinolinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Formation of the Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the Methoxyphenyl and Propionyl Groups: These groups can be attached through nucleophilic substitution reactions or acylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to introduce additional acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Acylation: Acyl chlorides, anhydrides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Higher oxidation state quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Acylation: Acylated quinolinone derivatives.
Scientific Research Applications
6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-(4-methoxyphenyl)-4-phenylquinolin-2(1H)-one: Lacks the propionyl and pyrazolyl groups.
3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: Lacks the bromine atom.
6-bromo-3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: Lacks the propionyl group.
Uniqueness
The uniqueness of 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, methoxyphenyl group, propionyl group, and pyrazolyl group in a single molecule allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H24BrN3O3 |
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Molecular Weight |
530.4 g/mol |
IUPAC Name |
6-bromo-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24BrN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) |
InChI Key |
OLBQFIHTTRSINE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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